molecular formula C17H16N4 B14499182 4-((p-(Dimethylamino)phenyl)azo)isoquinoline CAS No. 63040-63-1

4-((p-(Dimethylamino)phenyl)azo)isoquinoline

Cat. No.: B14499182
CAS No.: 63040-63-1
M. Wt: 276.34 g/mol
InChI Key: GWKSKUOLGYVGBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((p-(Dimethylamino)phenyl)azo)isoquinoline is an organic compound with the molecular formula C17H16N4. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is notable for its vibrant color, which makes it useful in various applications, particularly in dye chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((p-(Dimethylamino)phenyl)azo)isoquinoline typically involves the diazotization of p-(dimethylamino)aniline followed by azo coupling with isoquinoline. The reaction conditions generally include an acidic medium to facilitate the diazotization process and a controlled temperature to ensure the stability of the diazonium salt .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and pH levels. The use of catalysts and solvents that enhance the yield and purity of the product is also common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

4-((p-(Dimethylamino)phenyl)azo)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((p-(Dimethylamino)phenyl)azo)isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((p-(Dimethylamino)phenyl)azo)isoquinoline involves its interaction with molecular targets through its azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The pathways involved include electron transfer processes and the formation of covalent bonds with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((p-(Dimethylamino)phenyl)azo)isoquinoline is unique due to its isoquinoline moiety, which imparts distinct chemical properties and reactivity compared to other azo compounds. This structural feature enhances its stability and makes it suitable for specific applications in dye chemistry and scientific research .

Properties

CAS No.

63040-63-1

Molecular Formula

C17H16N4

Molecular Weight

276.34 g/mol

IUPAC Name

4-(isoquinolin-4-yldiazenyl)-N,N-dimethylaniline

InChI

InChI=1S/C17H16N4/c1-21(2)15-9-7-14(8-10-15)19-20-17-12-18-11-13-5-3-4-6-16(13)17/h3-12H,1-2H3

InChI Key

GWKSKUOLGYVGBY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CN=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.